molecular formula C27H35BrO3 B1262120 Callophycoic acid A

Callophycoic acid A

Cat. No. B1262120
M. Wt: 487.5 g/mol
InChI Key: UWOQPCLHJDMFFV-FXSXARLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycoic acid A is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine with an isolated double bond between positions 6a and 7 and is substituted by a bromo, a carboxy, a 3E-4,8-dimethylnona-3,7-dien-1-yl and a methyl group at positions 9, 2, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, an organobromine compound, a cyclic ether, a diterpenoid and a dibenzooxepine.

Scientific Research Applications

Antibacterial, Antimalarial, and Anticancer Activity

Callophycoic acid A, along with other callophycoic acids and callophycols, has been identified from the Fijian red alga Callophycus serratus. These compounds exhibit a range of bioactivities, including antibacterial, antimalarial, and anticancer properties. This discovery has expanded the understanding of macroalgae-derived natural products, particularly in the context of potential therapeutic applications (Lane et al., 2007).

Bioactive Properties Against Human Tumor Cell Lines and Pathogens

Further research on related compounds from a Fijian red alga in the genus Callophycus, including bromophycoic acids, has demonstrated their effectiveness against human tumor cell lines, malarial parasites, and bacterial pathogens. These compounds, including callophycoic acid A, have shown potential in low micromolar suppression of multi-drug resistant strains like MRSA and VREF (Teasdale et al., 2012).

Synthetic Routes for Tricyclic Core Synthesis

The synthesis of callophycoic acid A's tricyclic core has been an area of research, contributing to the understanding of its structural complexity. Two stereocontrolled routes have been developed to synthesize this core, which is a characteristic feature of callophycoic acids. These methods involve stereoselective allylboration and radical or palladium-catalyzed cyclization (Sakama et al., 2020).

properties

Product Name

Callophycoic acid A

Molecular Formula

C27H35BrO3

Molecular Weight

487.5 g/mol

IUPAC Name

(9S,10S,10aR)-9-bromo-10-[(3E)-4,8-dimethylnona-3,7-dienyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C27H35BrO3/c1-18(2)7-5-8-19(3)9-6-14-27(4)23-16-22-15-20(26(29)30)10-12-24(22)31-17-21(23)11-13-25(27)28/h7,9-12,15,23,25H,5-6,8,13-14,16-17H2,1-4H3,(H,29,30)/b19-9+/t23-,25+,27+/m1/s1

InChI Key

UWOQPCLHJDMFFV-FXSXARLRSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC[C@@]1([C@H](CC=C2[C@H]1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC=C2C1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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